

What is the chemical structure of BPN-15477?

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Compound of Interest

Compound Name: BPN-15477

Cat. No.: B15561197

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An In-depth Technical Guide to **BPN-15477**: Chemical Structure, Mechanism of Action, and Preclinical Findings

Introduction

BPN-15477 is a novel small molecule splicing modulator that has demonstrated significant potential in the correction of splicing defects underlying various human genetic diseases.[1][2] Developed as a more potent and efficacious analog of kinetin, **BPN-15477** has been a focal point of research for its ability to restore the correct splicing of the Elongator complex protein 1 (ELP1) gene, which is implicated in Familial Dysautonomia (FD).[1][3] This technical guide provides a comprehensive overview of the chemical structure of **BPN-15477**, its mechanism of action, and key preclinical data, intended for researchers, scientists, and professionals in drug development.

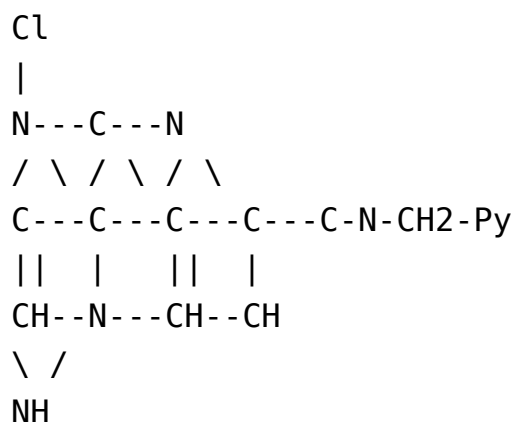
Chemical Structure

The chemical name for **BPN-15477** is 2-chloro-N-(4-pyridylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[1] Its molecular structure is distinguished from its predecessor, kinetin, by modifications including a northern heterocycle and a C-2 substitution, which contribute to its increased potency.[3]

Chemical Formula: C₁₂H₁₀ClN₅

Molecular Weight: 259.70 g/mol

Structure:



Note: This is a simplified ASCII representation. For an accurate 2D or 3D structure, please refer to chemical databases using its IUPAC name or SMILES notation.

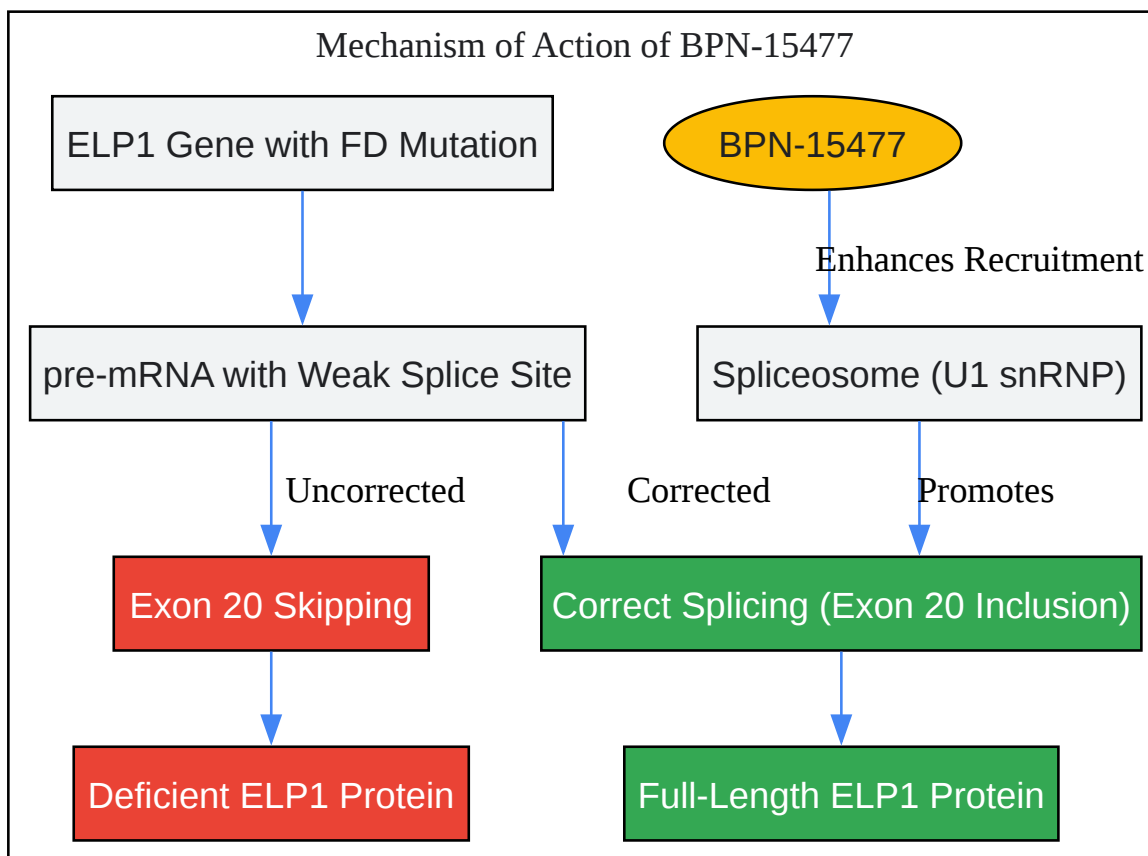
Mechanism of Action: Splicing Modulation

BPN-15477 functions as a splicing modulator compound (SMC).[2] Its primary mechanism involves the correction of pre-mRNA splicing errors caused by genetic mutations. In the context of Familial Dysautonomia, a specific mutation in the ELP1 gene leads to the skipping of exon 20, resulting in a deficiency of the functional ELP1 protein.[3] **BPN-15477** promotes the inclusion of this exon, thereby restoring the production of the full-length, functional protein.[1]

The proposed mechanism suggests that **BPN-15477** enhances the recognition of the weak 5' splice site of exon 20, potentially by facilitating the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to this site.[1] This improved recognition ensures the proper inclusion of the exon during the splicing process.

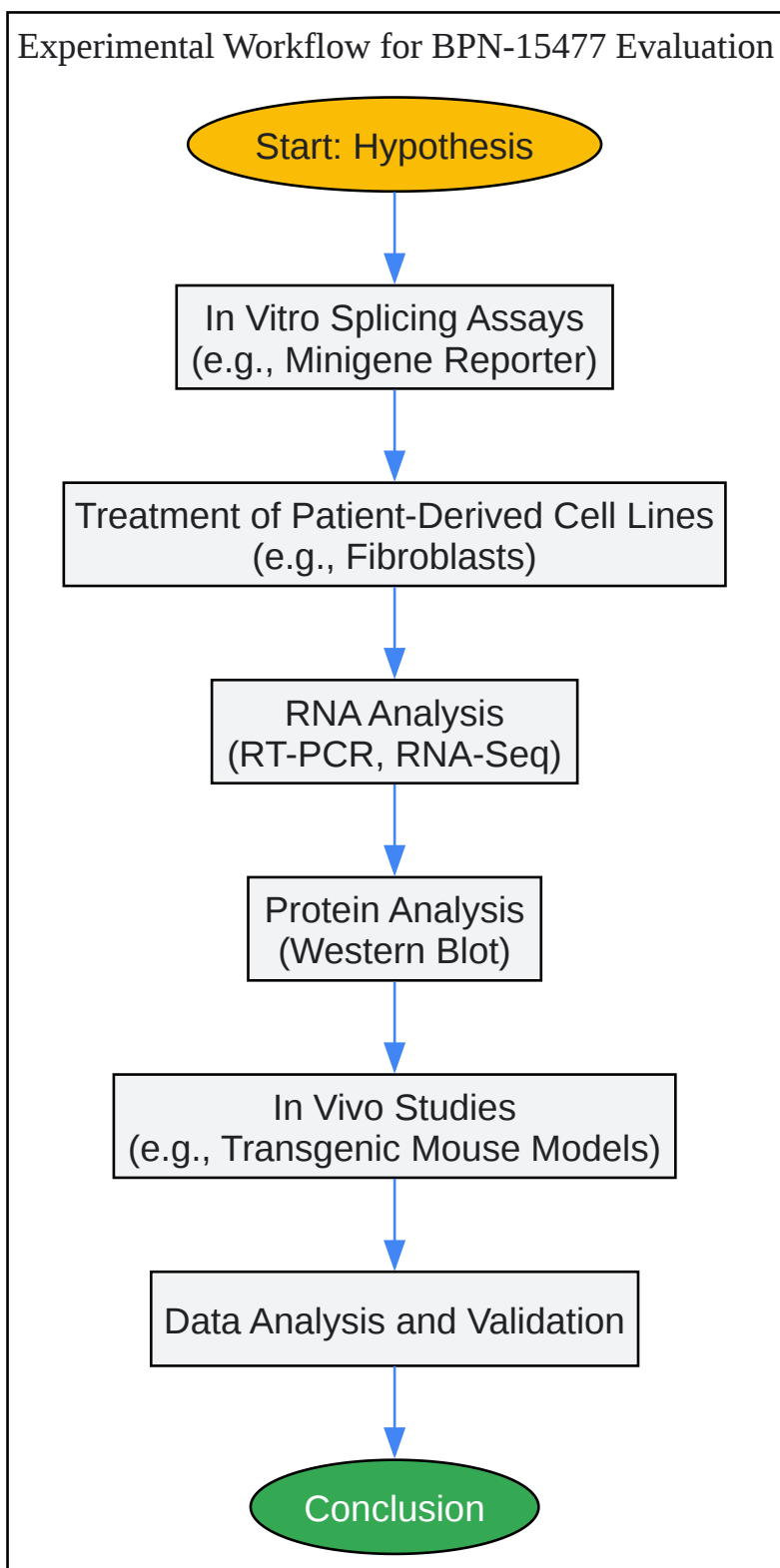
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action of **BPN-15477** and a typical experimental workflow for its evaluation.



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Caption: Proposed mechanism of **BPN-15477** in correcting ELP1 splicing.



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Caption: A typical experimental workflow for evaluating splicing modulators.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **BPN-15477**.

Table 1: In Vitro Potency of **BPN-15477** Compared to Kinetin

Compound	EC50 (in Luciferase Splicing Assay)	Fold Improvement over Kinetin
Kinetin	~30 μ M	-
BPN-15477	~0.1 μ M	~300x

Data derived from dose-response curves in HEK293T cells transfected with a dual-reporter minigene.[3]

Table 2: Efficacy of **BPN-15477** in a Transgenic Mouse Model of Familial Dysautonomia (TgFD9)

Tissue	BPN-15477 Dose	Change in Full-Length (FL) ELP1 mRNA	Change in Δ 20 ELP1 mRNA
Brain	100 mg/kg	Increased	Decreased
Liver	100 mg/kg	Increased	Decreased

Relative expression changes compared to vehicle-treated mice.[3]

Experimental Protocols

Dual-Reporter Minigene Splicing Assay

This assay is used to quantify the splicing correction activity of compounds like **BPN-15477**.

- **Construct:** A dual-luciferase reporter minigene is constructed. This typically includes a section of the target gene (e.g., from ELP1 containing exon 20 and surrounding introns) inserted between a Renilla luciferase (Rluc) and a Firefly luciferase (Fluc) gene. The Firefly

luciferase is out of frame and contains a start codon mutation, so it is only expressed if the intervening exon is correctly spliced and included, restoring the reading frame.

- **Transfection:** HEK293T cells are transfected with the reporter plasmid.
- **Treatment:** The transfected cells are treated with varying concentrations of **BPN-15477** or a control compound (e.g., kinetin, vehicle) for a specified period (e.g., 24 hours).
- **Lysis and Measurement:** Cells are lysed, and the activities of both Renilla and Firefly luciferases are measured using a luminometer.
- **Data Analysis:** The ratio of Firefly to Renilla luciferase activity is calculated, providing a measure of exon inclusion. Dose-response curves are generated by plotting this ratio against the compound concentration to determine the EC50.^[3]

RT-PCR Validation in Patient Fibroblasts

This method validates the splicing correction in a more disease-relevant context.

- **Cell Culture:** Fibroblasts derived from Familial Dysautonomia patients are cultured under standard conditions.
- **Treatment:** The cells are treated with **BPN-15477** at various concentrations for a defined duration (e.g., 24 hours).
- **RNA Extraction:** Total RNA is extracted from the treated and untreated cells.
- **Reverse Transcription (RT):** The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- **Polymerase Chain Reaction (PCR):** The cDNA is amplified using primers that flank the exon of interest (e.g., ELP1 exon 20).
- **Gel Electrophoresis:** The PCR products are separated by size on an agarose gel. Two bands are typically observed: a larger band representing the inclusion of the exon and a smaller band representing its exclusion.

- Quantification: The intensity of the bands is quantified to determine the relative abundance of the two splice isoforms.[3][4]

Broader Therapeutic Potential

A machine learning approach, utilizing transcriptome sequencing data from **BPN-15477**-treated fibroblasts, has been employed to identify other potential gene targets for this compound. This model identified sequence signatures associated with **BPN-15477** responsiveness, primarily around the 5' splice site of affected exons.[1] This has led to the identification of numerous other human disease genes with splicing mutations that could potentially be corrected by **BPN-15477**. [1][2] Subsequent in vitro splicing assays have confirmed the potential of **BPN-15477** to correct splicing defects in genes such as:

- CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)[2][5]
- LIPA (Lipase A)[2][5]
- MLH1 (MutL Homolog 1)[2][5]
- MAPT (Microtubule-Associated Protein Tau)[2][5]

These findings suggest that **BPN-15477** and similar splicing modulators could represent a promising therapeutic strategy for a range of genetic disorders caused by splicing defects.[1]

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